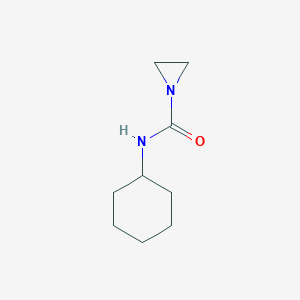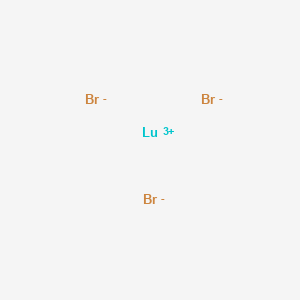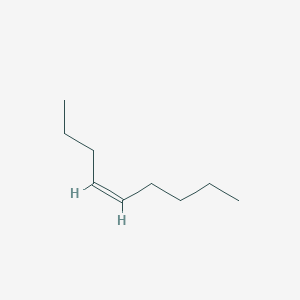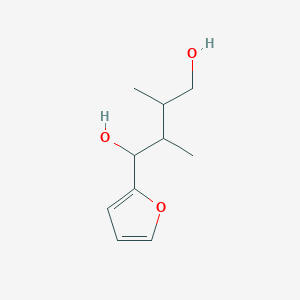![molecular formula C42H87O3PS3 B084813 Tris[2-(dodecylthio)ethyl] phosphite CAS No. 10578-66-2](/img/structure/B84813.png)
Tris[2-(dodecylthio)ethyl] phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[2-(dodecylthio)ethyl] phosphite, also known as TDTP, is a phosphite antioxidant that has gained attention in recent years due to its potential applications in various fields, including polymer science, material science, and biomedical research. TDTP is a highly effective antioxidant that can scavenge free radicals and prevent the oxidation of organic compounds.
作用機序
Tris[2-(dodecylthio)ethyl] phosphite acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing further oxidation reactions. Tris[2-(dodecylthio)ethyl] phosphite can also chelate metal ions, which can catalyze oxidative reactions. In addition, Tris[2-(dodecylthio)ethyl] phosphite can scavenge reactive oxygen species (ROS) and nitrogen species (RNS), which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects
Tris[2-(dodecylthio)ethyl] phosphite has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Tris[2-(dodecylthio)ethyl] phosphite can protect cells from oxidative stress and apoptosis induced by ROS and RNS. Tris[2-(dodecylthio)ethyl] phosphite has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to lipopolysaccharide (LPS) stimulation. In vivo studies have demonstrated that Tris[2-(dodecylthio)ethyl] phosphite can reduce oxidative stress and inflammation in animal models of disease, such as acute lung injury and ischemia-reperfusion injury.
実験室実験の利点と制限
Tris[2-(dodecylthio)ethyl] phosphite has several advantages as an antioxidant for lab experiments. It is highly effective in scavenging free radicals, and its mechanism of action is well understood. It is also relatively stable and can be easily synthesized in large quantities. However, Tris[2-(dodecylthio)ethyl] phosphite has some limitations as well. It can be toxic at high concentrations, and its effects on cell viability and proliferation need to be carefully evaluated. In addition, Tris[2-(dodecylthio)ethyl] phosphite can interfere with some assays that rely on ROS or RNS production, such as the DCFH-DA assay.
将来の方向性
There are several future directions for the research on Tris[2-(dodecylthio)ethyl] phosphite. First, the potential applications of Tris[2-(dodecylthio)ethyl] phosphite in biomedical research need to be further explored, particularly in the areas of oxidative stress and inflammation-related diseases. Second, the mechanisms underlying the effects of Tris[2-(dodecylthio)ethyl] phosphite on cellular signaling pathways need to be elucidated. Third, the toxicity and safety of Tris[2-(dodecylthio)ethyl] phosphite need to be evaluated in more detail, particularly in vivo. Fourth, the synthesis of Tris[2-(dodecylthio)ethyl] phosphite derivatives with improved properties, such as solubility and bioavailability, should be explored. Finally, the potential use of Tris[2-(dodecylthio)ethyl] phosphite as a therapeutic agent for various diseases should be investigated.
合成法
The synthesis of Tris[2-(dodecylthio)ethyl] phosphite involves the reaction of dodecyl mercaptan with phosphorus trichloride in the presence of a base. The resulting product is then treated with hydrogen peroxide to produce Tris[2-(dodecylthio)ethyl] phosphite. The synthesis method is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
Tris[2-(dodecylthio)ethyl] phosphite has been widely used as an antioxidant in various fields, including polymer science, material science, and biomedical research. In polymer science, Tris[2-(dodecylthio)ethyl] phosphite has been used as a stabilizer for polyethylene, polypropylene, and other polymers to prevent degradation caused by heat, light, and oxygen exposure. In material science, Tris[2-(dodecylthio)ethyl] phosphite has been used as an additive to improve the stability and durability of coatings, adhesives, and sealants. In biomedical research, Tris[2-(dodecylthio)ethyl] phosphite has been investigated for its potential as an antioxidant and anti-inflammatory agent.
特性
CAS番号 |
10578-66-2 |
|---|---|
製品名 |
Tris[2-(dodecylthio)ethyl] phosphite |
分子式 |
C42H87O3PS3 |
分子量 |
767.3 g/mol |
IUPAC名 |
tris(2-dodecylsulfanylethyl) phosphite |
InChI |
InChI=1S/C42H87O3PS3/c1-4-7-10-13-16-19-22-25-28-31-37-47-40-34-43-46(44-35-41-48-38-32-29-26-23-20-17-14-11-8-5-2)45-36-42-49-39-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3 |
InChIキー |
CIJUENFMTAFPEU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCCOP(OCCSCCCCCCCCCCCC)OCCSCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCSCCOP(OCCSCCCCCCCCCCCC)OCCSCCCCCCCCCCCC |
その他のCAS番号 |
10578-66-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)
![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)








